N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide is a sulfonamide-based compound featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at position 1 and a 3-nitrobenzenesulfonamide moiety at position 4. Its tetrahydroquinoline core may contribute to enhanced lipophilicity and membrane permeability compared to simpler aromatic systems.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S2/c25-24(26)18-7-4-10-20(15-18)31(27,28)22-17-11-12-21-16(14-17)6-5-13-23(21)32(29,30)19-8-2-1-3-9-19/h1-4,7-12,14-15,22H,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFTYRIFMIJQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride in the presence of a base such as pyridine.
Nitration of the Benzene Ring: The nitration of the benzene ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Sulfonamide Group: The final step involves the reaction of the nitrobenzene derivative with a sulfonamide reagent under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Potential Therapeutic Uses
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways. Its structural characteristics suggest interactions with various biological targets, which could lead to therapeutic applications in treating diseases such as cancer and infectious diseases.
- Cytotoxic Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against human tumor cell lines. This makes it a candidate for further pharmacological exploration aimed at developing anticancer agents.
- Antibacterial Properties : The compound has been investigated for its activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the generation of reactive oxygen species (ROS), leading to bactericidal effects.
Molecular Probing
The unique structure of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide positions it as a potential molecular probe in biological studies. It can be utilized to investigate enzyme interactions and cellular signaling pathways, providing insights into complex biochemical processes .
Drug Development
Given its biological activity, the compound serves as a lead compound for drug development. Researchers can modify its structure to enhance efficacy and selectivity towards specific targets in disease pathways.
Material Science
The robust chemical properties of this compound make it suitable for the development of specialized materials such as polymers and coatings. Its sulfonamide functionality can be exploited in the synthesis of advanced materials with tailored properties for industrial applications .
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease processes.
Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Interaction with Receptors: Binding to receptors on the cell surface and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from the SC-558 Derivative Series
describes a series of sulfonamide derivatives (1a–1f) based on a 3,4-dihydroquinazolin-2-yl scaffold. Key structural differences from the target compound include:
However, the nitro group may reduce metabolic stability compared to halogenated analogs (1d–1e), which are often more resistant to oxidative degradation.
Comparison with a Tetrahydroquinoline-Based Diazene Compound
references 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile, a diazenyl-substituted tetrahydroquinoline derivative. Key distinctions include:
The target compound’s sulfonamide groups may enable hydrogen bonding with biological targets, unlike the diazenyl compound’s nonpolar cyano and diazenyl moieties.
Research Findings and Hypotheses
- Binding Affinity : The dual sulfonamide groups in the target compound may synergistically enhance binding to enzymes like COX-2, analogous to SC-558’s mechanism .
- Solubility vs. Stability : The nitro group could reduce aqueous solubility compared to methoxy-substituted analogs (e.g., 1c) but improve oxidative stability relative to halogenated derivatives (1d–1e) .
- Synthetic Challenges : Introducing both benzenesulfonyl and nitrobenzenesulfonamide groups may complicate regioselective synthesis, requiring careful optimization of reaction conditions.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a nitrobenzene sulfonamide moiety, suggesting diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure includes:
- A tetrahydroquinoline core, known for various biological activities.
- A benzenesulfonyl group that enhances solubility and reactivity.
- A nitrobenzene moiety that may influence pharmacological properties.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Enzymatic pathways involved in cancer metabolism are primary targets.
- Cytotoxicity : Derivatives of this compound have shown significant cytotoxic effects against various human tumor cell lines, indicating potential as an anticancer agent .
- Antimicrobial Activity : The sulfonamide component suggests possible antimicrobial properties, which warrant further investigation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds and their implications:
- Antiproliferative Effects : In vitro studies demonstrated that derivatives of sulfonamides exhibit antiproliferative effects on cancer cell lines. For instance, compounds structurally related to this compound have shown efficacy in inhibiting cell growth in breast cancer models .
- Cardiovascular Implications : A study on benzenesulfonamide derivatives indicated their ability to modulate perfusion pressure and coronary resistance in isolated rat heart models. This suggests a broader impact on cardiovascular health that may also relate to the target compound .
Data Table: Summary of Biological Activities
Q & A
Q. Key Intermediates :
| Intermediate Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, pyridine | 60–72% | |
| Nitro-group addition | HNO₃/H₂SO₄ or Pd-catalyzed coupling | Varies |
Advanced: How can reaction conditions be optimized to improve yields in sulfonamide-functionalized tetrahydroquinoline syntheses?
Answer:
Optimization strategies include:
- Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., over-sulfonylation) .
- Catalyst selection : DMAP in pyridine enhances sulfonamide bond formation efficiency .
- Workup procedures : Acidic workup (e.g., 1 M HCl) converts free bases to stable hydrochloride salts, improving isolation yields (72.6% reported in similar syntheses) .
Q. Example Optimization Data :
| Parameter | Effect on Yield | Reference |
|---|---|---|
| Room temperature vs. 0°C | +12% yield at 0°C | |
| DMAP (0.05 mmol) | 95% purity |
Basic: What spectroscopic and chromatographic techniques validate the structure and purity of this compound?
Answer:
- 1H/13C NMR : Confirms regiochemistry of sulfonamide and nitro groups (e.g., aromatic proton splitting patterns) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- HPLC : Ensures >95% purity; reverse-phase C18 columns with acetonitrile/water gradients are standard .
Q. Typical Data :
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| 1H NMR | δ 7.8–8.2 ppm (aromatic H) | |
| ESI-MS | m/z 468.5 ([M+H]+) |
Advanced: How do structural modifications (e.g., nitro group position, sulfonamide substituents) influence biological activity?
Answer:
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Biological Effect | Reference |
|---|---|---|
| 3-Nitro vs. 4-Nitro | 3-Nitro shows 2x higher nNOS inhibition | |
| Benzenesulfonyl vs. Ethylsulfonyl | Benzenesulfonyl improves IC₅₀ by 40% |
Advanced: How should researchers resolve contradictions in biological activity data across assay platforms?
Answer:
- Assay standardization : Use recombinant enzymes (e.g., Baculovirus-expressed nNOS) to minimize variability .
- Control compounds : Include known inhibitors (e.g., L-NMMA for NOS assays) to calibrate activity .
- Statistical validation : Triplicate measurements and ANOVA analysis account for inter-assay variability .
Basic: What are common synthetic by-products, and how are they characterized?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
